![molecular formula C12H12N4O2S B14154730 4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide CAS No. 3420-00-6](/img/structure/B14154730.png)
4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide is a chemical compound known for its unique structure and properties It belongs to the class of sulfonohydrazides, which are characterized by the presence of a sulfonyl group attached to a hydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide typically involves the condensation of benzenesulfonylhydrazine with an appropriate diazonium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the condensation of benzenesulfonylhydrazine with benzo[d][1,3]dioxole carbaldehyde can be performed in the presence of a suitable solvent such as acetone, ethyl acetate, or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing microwave-assisted synthesis to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The sulfonyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted sulfonohydrazides. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi. The compound’s anticancer activity is linked to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl benzenesulfonohydrazide
- 4-Methoxy benzenesulfonohydrazide
- 4-(Phenyldiazenyl)phenyl benzene sulfonate
Uniqueness
4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide is unique due to its specific structural features, such as the presence of both an azo group and a sulfonohydrazide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
3420-00-6 |
|---|---|
Fórmula molecular |
C12H12N4O2S |
Peso molecular |
276.32 g/mol |
Nombre IUPAC |
4-phenyldiazenylbenzenesulfonohydrazide |
InChI |
InChI=1S/C12H12N4O2S/c13-16-19(17,18)12-8-6-11(7-9-12)15-14-10-4-2-1-3-5-10/h1-9,16H,13H2 |
Clave InChI |
RNJKCWOGTITGAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



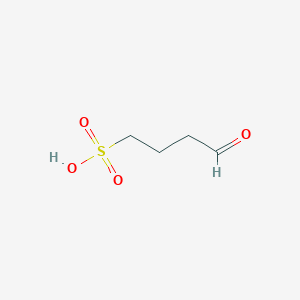
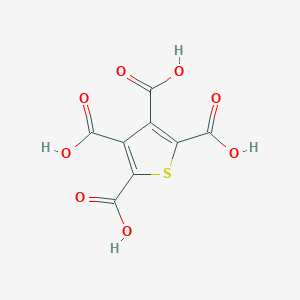
![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxyacetate](/img/structure/B14154663.png)
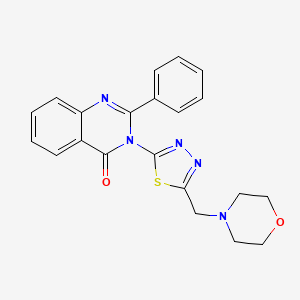
![Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-](/img/structure/B14154684.png)
![3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14154687.png)
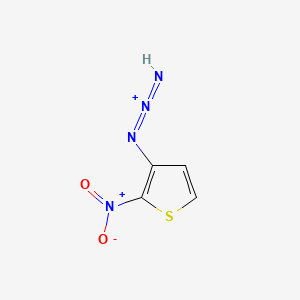
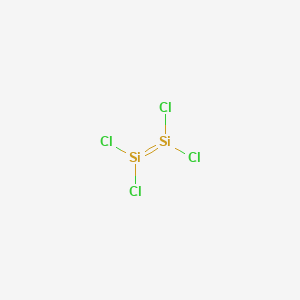
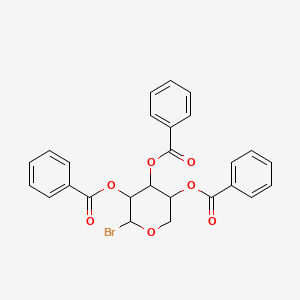
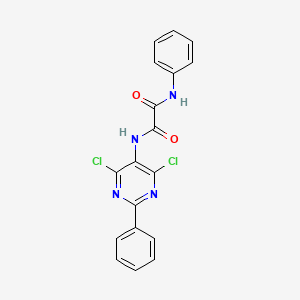
![ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate](/img/structure/B14154728.png)
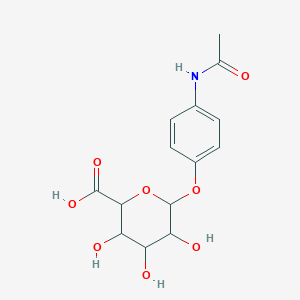
![5H-Pyrrolo[3,4-b]pyridin-5,7(6H)-dione, 6-(2-thiazolyl)-](/img/structure/B14154738.png)
